molecular formula C24H26N2O2 B2635128 N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE CAS No. 363604-76-6

N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE

Cat. No.: B2635128
CAS No.: 363604-76-6
M. Wt: 374.484
InChI Key: GRGMNOOVHXLEGA-PCLIKHOPSA-N
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Description

“N’-[(1E)-(3-phenoxyphenyl)methylene]adamantane-1-carbohydrazide” is a chemical compound. It is a derivative of adamantane-1-carbohydrazide .


Synthesis Analysis

The compound is produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde .


Molecular Structure Analysis

The molecular formula of the compound is C24H26N2O2. The structure of the compound is characterized by 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 374.484. More detailed physical and chemical properties such as melting point and NMR data are available .

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis of novel adamantane-1-carbohydrazide derivatives, including the process of condensation with heterocyclic aldehydes, has been detailed, revealing their structural characteristics and broad-spectrum antibacterial potential. Studies have demonstrated the significance of the asymmetrical charge distribution within these compounds, affecting their crystalline state stability and antimicrobial activity (Al-Wahaibi et al., 2020).

Antimicrobial Applications

  • Adamantane-1-carbohydrazide derivatives have been shown to exhibit potent broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings highlight their potential as novel antibacterial and antifungal agents (El-Emam et al., 2012).

Antitubercular Potential

  • The exploration of adamantane aminoethers has provided insights into their promising antitubercular properties, suggesting that the structural configuration of these compounds significantly influences their activity against Mycobacterium tuberculosis. This underscores the potential of adamantane derivatives in developing new antitubercular drugs (Foscolos et al., 2017).

Nonlinear Optical Properties

  • Research into the nonlinear optical properties of adamantane derivatives, specifically hydrazones, has identified their potential in applications such as optical limiters and switches. This is due to their two-photon absorption capabilities, making them suitable for optical device applications (Naseema et al., 2010).

Properties

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-23(24-13-18-9-19(14-24)11-20(10-18)15-24)26-25-16-17-5-4-8-22(12-17)28-21-6-2-1-3-7-21/h1-8,12,16,18-20H,9-11,13-15H2,(H,26,27)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGMNOOVHXLEGA-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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